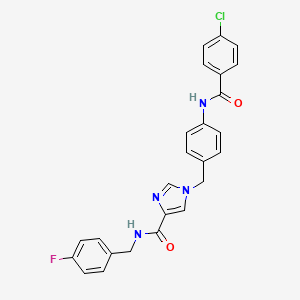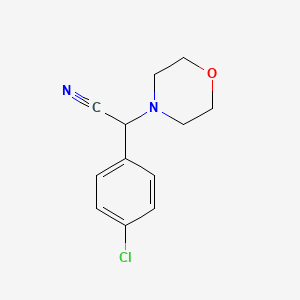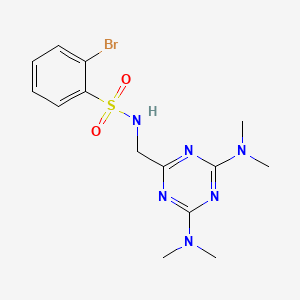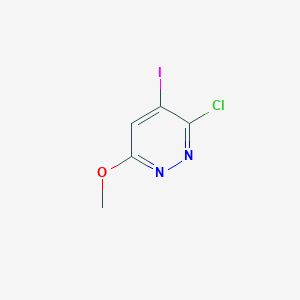
1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the starting materials available. It’s important to note that the order of the reactions and the conditions under which they are carried out can greatly affect the final product .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as NMR . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present and the reaction conditions. For example, the chlorobenzamido and fluorobenzyl groups might undergo nucleophilic substitution reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. These properties could include its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Scientific Research Applications of 1-(4-(4-Chlorobenzamido)benzyl)-N-(4-Fluorobenzyl)-1H-imidazole-4-carboxamide
Antibacterial Activity: Imidazole derivatives, such as the compound , have been reported to exhibit significant antibacterial properties. The presence of the imidazole ring is known to disrupt bacterial cell wall synthesis and function, leading to the potential development of new antibacterial agents .
Antifungal Applications: The structural motif of imidazole is also associated with antifungal activity. This compound could be explored for its efficacy against various fungal pathogens, potentially contributing to the treatment of fungal infections .
Anticancer Potential: Compounds containing the imidazole ring have shown promise in anticancer research. They can interfere with cell division and DNA replication in cancer cells, which makes them candidates for chemotherapy drug development .
Anti-inflammatory Uses: Imidazole derivatives are known to possess anti-inflammatory properties. This compound could be investigated for its ability to inhibit inflammatory pathways, which may lead to new treatments for chronic inflammatory diseases .
Antiviral Activity: The imidazole core structure is found in compounds with antiviral activities. Research into this compound could uncover its potential to inhibit viral replication or assembly, offering a pathway to novel antiviral therapies .
Antidiabetic Action: Some imidazole-based compounds have been studied for their antidiabetic effects. This compound may play a role in regulating blood sugar levels by affecting insulin release or glucose metabolism .
Antioxidant Properties: Imidazole compounds can act as antioxidants, neutralizing free radicals and reducing oxidative stress. This property could be harnessed in the development of treatments for diseases caused by oxidative damage .
Antihelmintic Activity: The imidazole ring is present in drugs used to treat parasitic worm infections. Further research on this compound could lead to new antihelmintic medications, expanding the arsenal against parasitic diseases .
Safety and Hazards
Propiedades
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-[(4-fluorophenyl)methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClFN4O2/c26-20-7-5-19(6-8-20)24(32)30-22-11-3-18(4-12-22)14-31-15-23(29-16-31)25(33)28-13-17-1-9-21(27)10-2-17/h1-12,15-16H,13-14H2,(H,28,33)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHVXBHAOUORBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-chlorobenzamido)benzyl)-N-(4-fluorobenzyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-methoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2975835.png)


![3-[(4-Ethyl-1-piperazinyl)methyl]-2,5-dimethylbenzaldehyde dihydrochloride](/img/no-structure.png)
![4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B2975847.png)
![(E)-N-(4-methoxyphenethyl)-2-(6'-methyl-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'(4'H)-ylidene)hydrazinecarboxamide](/img/structure/B2975848.png)




![3-chloro-N'-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2975854.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2975855.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2975856.png)
